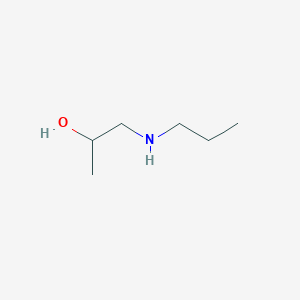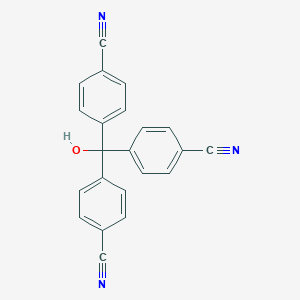
Tris(4-cyanophenyl)methanol
Descripción general
Descripción
Tris(4-cyanophenyl)methanol is an organic compound with the molecular formula C22H13N3O and a molecular weight of 33536This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-cyanophenyl)methanol typically involves a two-stage reaction. In the first stage, 4-bromobenzenecarbonitrile reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. In the second stage, the intermediate product reacts with 4-cyanobenzoic acid methyl ester in tetrahydrofuran and hexane at room temperature, again under an inert atmosphere .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-cyanophenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major product depends on the substituent introduced, such as a halogenated derivative.
Aplicaciones Científicas De Investigación
Tris(4-cyanophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Tris(4-cyanophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparación Con Compuestos Similares
- Tris(4-methoxyphenyl)methanol
- Tris(4-fluorophenyl)methanol
- Tris(4-chlorophenyl)methanol
Comparison: Tris(4-cyanophenyl)methanol is unique due to the presence of the cyano group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the cyano group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKKUWZSWVEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tris(4-cyanophenyl)methanol's structure in forming coordination networks with silver(I) salts?
A1: this compound (5) possesses three nitrile groups capable of coordinating with metal ions. In the cited research [], it forms a coordination network with silver(I) triflate ([Ag·5·CF3SO3]·2C6H6). The crystal structure reveals that the silver(I) ion interacts with the nitrile groups of this compound, creating a network structure. The researchers highlight the influence of ligand symmetry and molecular dipole moments on the resulting solid-state structures of these coordination networks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


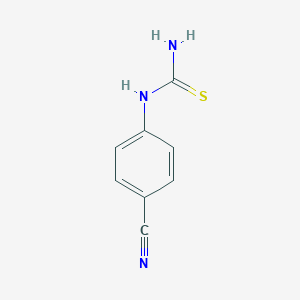
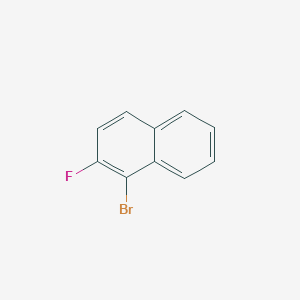
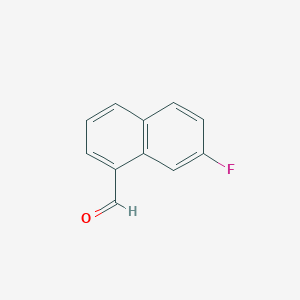
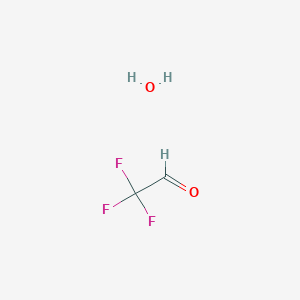


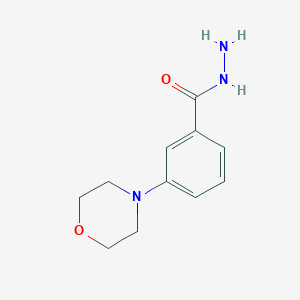

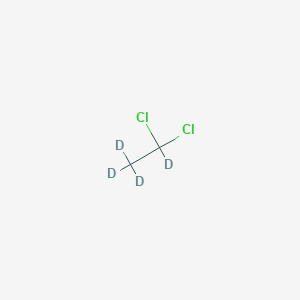
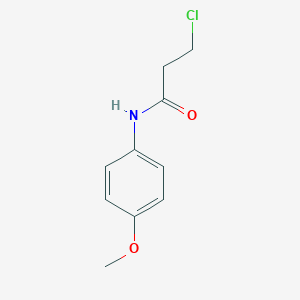
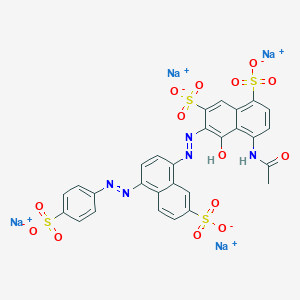
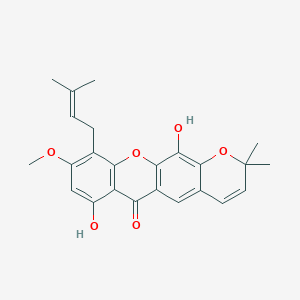
![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
